molecular formula C10H13NO2 B2660773 1-Cyclopropylmethyl-4-hydroxy-6-methyl-1H-pyridin-2-one CAS No. 893724-94-2

1-Cyclopropylmethyl-4-hydroxy-6-methyl-1H-pyridin-2-one

Cat. No.: B2660773
CAS No.: 893724-94-2
M. Wt: 179.219
InChI Key: SALKCUXMQXPLRV-UHFFFAOYSA-N
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Description

1-Cyclopropylmethyl-4-hydroxy-6-methyl-1H-pyridin-2-one is a chemical compound with the molecular formula C10H13NO2. It is known for its unique structure, which includes a cyclopropylmethyl group, a hydroxyl group, and a methyl group attached to a pyridinone ring.

Preparation Methods

The synthesis of 1-Cyclopropylmethyl-4-hydroxy-6-methyl-1H-pyridin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclopropylmethylamine with 4-hydroxy-6-methyl-2-pyridinecarboxylic acid in the presence of a dehydrating agent can yield the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Cyclopropylmethyl-4-hydroxy-6-methyl-1H-pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methyl and cyclopropylmethyl groups can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-Cyclopropylmethyl-4-hydroxy-6-methyl-1H-pyridin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropylmethyl-4-hydroxy-6-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropylmethyl and methyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .

Comparison with Similar Compounds

1-Cyclopropylmethyl-4-hydroxy-6-methyl-1H-pyridin-2-one can be compared with similar compounds such as:

Properties

IUPAC Name

1-(cyclopropylmethyl)-4-hydroxy-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-4-9(12)5-10(13)11(7)6-8-2-3-8/h4-5,8,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALKCUXMQXPLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CC2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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